molecular formula C16H25N3O4 B12983033 5-(tert-Butyl) 3-ethyl 4,4-dimethyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate

5-(tert-Butyl) 3-ethyl 4,4-dimethyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate

Cat. No.: B12983033
M. Wt: 323.39 g/mol
InChI Key: DJPNBIJBSQQDPF-UHFFFAOYSA-N
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Description

5-(tert-Butyl) 3-ethyl 4,4-dimethyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate is a complex organic compound with a unique structure that includes a pyrazolo[4,3-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butyl) 3-ethyl 4,4-dimethyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include tert-butyl chloride, ethyl bromide, and dimethyl sulfate, under conditions such as reflux in anhydrous solvents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency in the product quality .

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butyl) 3-ethyl 4,4-dimethyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

5-(tert-Butyl) 3-ethyl 4,4-dimethyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(tert-Butyl) 3-ethyl 4,4-dimethyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 5-tert-butyl 3-ethyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate
  • 5-(tert-butyl) 2-methyl 1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-2,5-dicarboxylate

Uniqueness

Compared to similar compounds, 5-(tert-Butyl) 3-ethyl 4,4-dimethyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C16H25N3O4

Molecular Weight

323.39 g/mol

IUPAC Name

5-O-tert-butyl 3-O-ethyl 4,4-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate

InChI

InChI=1S/C16H25N3O4/c1-7-22-13(20)12-11-10(17-18-12)8-9-19(16(11,5)6)14(21)23-15(2,3)4/h7-9H2,1-6H3,(H,17,18)

InChI Key

DJPNBIJBSQQDPF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC2=C1C(N(CC2)C(=O)OC(C)(C)C)(C)C

Origin of Product

United States

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